4-(4-acetylphenyl)-N-(2-phenylethyl)piperazine-1-carbothioamide
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Overview
Description
4-(4-ACETYLPHENYL)-N-PHENETHYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetylphenyl group and a phenethyl group attached to a tetrahydropyrazinecarbothioamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ACETYLPHENYL)-N-PHENETHYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Acetylphenyl Intermediate: This step involves the acetylation of a phenyl compound to introduce the acetyl group.
Formation of the Phenethyl Intermediate: This step involves the synthesis of a phenethyl compound, which can be achieved through various methods such as Friedel-Crafts alkylation.
Coupling of Intermediates: The acetylphenyl and phenethyl intermediates are then coupled with a tetrahydropyrazinecarbothioamide core under specific reaction conditions, often involving the use of catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-ACETYLPHENYL)-N-PHENETHYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts) to facilitate the reactions. The conditions for these reactions can vary, including temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
4-(4-ACETYLPHENYL)-N-PHENETHYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 4-(4-ACETYLPHENYL)-N-PHENETHYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(4-ACETYLPHENYL)-N-PHENETHYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE include other tetrahydropyrazinecarbothioamide derivatives and compounds with similar structural features, such as:
4-(4-Acetylphenyl)-3-Hydroxy-2H-Chromen-2-One: This compound shares the acetylphenyl group and has been studied for its antimicrobial activity.
N-(4-Acetylphenyl)quinoline-3-carboxamide: This compound has been used in various chemical reactions and studies.
Uniqueness
The uniqueness of 4-(4-ACETYLPHENYL)-N-PHENETHYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE lies in its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H25N3OS |
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Molecular Weight |
367.5 g/mol |
IUPAC Name |
4-(4-acetylphenyl)-N-(2-phenylethyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C21H25N3OS/c1-17(25)19-7-9-20(10-8-19)23-13-15-24(16-14-23)21(26)22-12-11-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3,(H,22,26) |
InChI Key |
QZWIZYIUWSKCHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=S)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
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